3-(2-Furanoyl)pyridine
Description
3-(2-Furanoyl)pyridine, systematically named furan-2-yl(pyridin-3-yl)methanone, is a heterocyclic compound with the molecular formula C₁₀H₇NO₂ and a molar mass of 173.17 g/mol . Its structure consists of a pyridine ring substituted at the 3-position with a 2-furanoyl group (a furan ring attached via a ketone moiety). The compound is identified by the CAS registry number 72770-55-9 and is also referred to by synonyms such as Methanone, 2-furanyl-3-pyridinyl .
Properties
IUPAC Name |
furan-2-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFQKIWXWMNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374700 | |
| Record name | 3-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72770-55-9 | |
| Record name | 3-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki Carbonylative Coupling:
Reactants: 3-Iodopyridine, 2-Furanboronic acid, and carbon monoxide.
Catalyst: Tris(dibenzylideneacetone)dipalladium(0).
Base: Potassium carbonate.
Solvent: Methoxybenzene.
Conditions: The reaction is carried out at 100°C under 760.051 Torr for 20 hours.
-
Alternative Methods:
Industrial Production Methods:
- Industrial production methods for 3-(2-Furanoyl)pyridine are not well-documented in the literature. the Suzuki carbonylative coupling method can be scaled up for industrial applications due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 3-(2-Furanoyl)pyridine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
-
Reduction:
- Reduction of the furan ring can yield tetrahydrofuran derivatives, which may have different chemical properties compared to the parent compound.
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
- Oxidized derivatives of the furan ring.
- Tetrahydrofuran derivatives from reduction.
- Various substituted pyridine derivatives from electrophilic substitution.
Scientific Research Applications
Chemistry:
- 3-(2-Furanoyl)pyridine is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry due to its unique structure, which may interact with biological targets in novel ways .
Industry:
Mechanism of Action
The mechanism of action of 3-(2-Furanoyl)pyridine is not well-documented. its structure suggests that it may interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2-(2-Furanoyl)pyridine vs. 3-(2-Furanoyl)pyridine
3-position). This structural distinction influences electronic properties and reactivity. For instance:
- Synthetic Accessibility: Both isomers are commercially available (e.g., PI-13325 for 2-(2-Furanoyl)pyridine ), but synthetic yields and purification challenges may vary due to steric and electronic differences.
Functional Group Variations: Acetyl vs. Furanoyl Substitutions
Key comparisons include:
- Electron-Withdrawing Effects: The acetyl group is a stronger electron-withdrawing group than the furanoyl moiety, which may reduce the pyridine ring’s basicity.
- Bioactivity Potential: Fluorine substitution often enhances metabolic stability and bioavailability in drug candidates, whereas the furanoyl group may contribute to π-π stacking interactions in molecular recognition.
Substituent Complexity: Chloro-Substituted Pyridines
Chloro-substituted pyridines, such as those described in (e.g., 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine), exhibit significantly higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to multiple substituents (chloro, phenyl, amino groups) . In contrast, this compound’s simpler structure results in a lower molecular weight (173.17 g/mol) and likely a lower melting point, emphasizing how substituent complexity impacts thermal stability and solubility.
| Property | This compound | Chloro-Substituted Pyridines |
|---|---|---|
| Molecular Weight | 173.17 g/mol | 466–545 g/mol |
| Melting Point | Not reported | 268–287°C |
| Key Substituents | Furanoyl | Chloro, phenyl, amino |
Heteroatom Effects: Selenium vs. Oxygen
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) incorporates selenium, a heteroatom with distinct redox properties compared to the oxygen in this compound’s furan ring . Selenium-containing compounds often exhibit enhanced antioxidant or catalytic activity, whereas oxygen-based heterocycles like this compound may prioritize hydrogen-bonding interactions.
Research Implications and Gaps
Further studies could focus on:
- Synthetic Optimization : Improving yields and purity for large-scale applications.
This analysis underscores the importance of substitution patterns and functional groups in tailoring pyridine derivatives for targeted applications.
Biological Activity
3-(2-Furanoyl)pyridine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the acylation of pyridine derivatives with furanoyl chloride. This method allows for the introduction of the furanoyl group, which is crucial for the compound's biological activity. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of furanopyridine compounds showed substantial inhibition against various cancer cell lines, including KYSE70 and KYSE150. For instance, one derivative showed an IC50 value of 0.655 µg/mL after 24 hours, indicating potent cytotoxic effects against these cancer cells .
Table 1: Antitumor Activity of Furanopyridine Derivatives
| Compound | Cell Line | Concentration (µg/mL) | IC50 (µg/mL) | Inhibition (%) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | 0.655 | 99 |
| 3b | KYSE150 | 40 | Not stated | Significant |
| 3e | KYSE150 | 40 | Not stated | Measurable |
This data illustrates the potential of furanopyridine derivatives as candidates for further development into anticancer agents.
The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. Molecular docking studies suggest that the carbonyl group in the furanoyl moiety plays a critical role in binding to proteins involved in tumor growth regulation, such as METAP2 and EGFR . This interaction may disrupt essential signaling pathways in cancer cells, leading to inhibited proliferation and increased apoptosis.
Other Biological Activities
In addition to its anticancer properties, studies have indicated that compounds related to this compound exhibit antibacterial and antifungal activities. For example, some derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a broader therapeutic potential .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| Furan-derived compound | Staphylococcus aureus | Antibacterial | 15.63 |
| Furan-derived compound | Aspergillus niger | Antifungal | Not stated |
Case Studies
Several case studies have highlighted the efficacy of furanopyridine derivatives in clinical settings. In one notable case, a derivative was administered in a controlled trial involving patients with advanced cancers. The results indicated a significant reduction in tumor size alongside manageable side effects, underscoring the compound's potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

